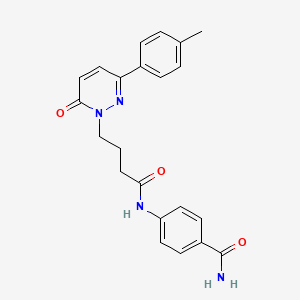![molecular formula C17H14FNO4 B2581942 N-([2,3'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide CAS No. 2034250-12-7](/img/structure/B2581942.png)
N-([2,3'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its discovery or synthesis .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together . Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reaction mechanisms, the conditions required for the reactions, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, density, refractive index, and specific rotation. It also includes studying the compound’s reactivity with other substances .Applications De Recherche Scientifique
Antibacterial Applications
Research on derivatives of 3-methoxybenzamide has highlighted their potential as antibacterial agents, particularly against Staphylococcus species. Alkyl derivatives have shown potent antistaphylococcal properties, with modifications leading to compounds with improved pharmaceutical characteristics, suggesting the potential for N-([2,3'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide in similar applications (Haydon et al., 2010).
Cancer Research
Fluorine-18 labeled benzamide analogues have been synthesized for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET). This suggests that derivatives of methoxybenzamide, by extension, could be used in cancer diagnostics or as therapeutic agents, highlighting a potential research avenue for N-([2,3'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide (Tu et al., 2007).
Neurotransmitter Receptor Imaging
Compounds similar in structure to N-([2,3'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide have been employed as ligands for imaging neurotransmitter receptors, such as the 5-HT2A receptors, with PET. This indicates potential for this compound in neuroscience research, particularly in the study of neurological disorders and their treatment (Plenevaux et al., 2000).
Antimicrobial Screening
Derivatives of 4-methoxybenzamides have been synthesized and screened for antimicrobial activity, revealing potential therapeutic applications against bacterial and fungal infections. This suggests a similar potential for the research and development of N-([2,3'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide in antimicrobial treatments (Desai et al., 2013).
Pharmacological Evaluation
Research into 4-thiazolidinone derivatives as agonists of benzodiazepine receptors, which included the synthesis and evaluation of N-phenylbenzamide derivatives, points to potential applications in the development of anticonvulsant and sedative-hypnotic medications. This further supports the potential pharmacological research applications of N-([2,3'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide (Faizi et al., 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-fluoro-N-[[5-(furan-3-yl)furan-2-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO4/c1-21-16-4-2-11(8-14(16)18)17(20)19-9-13-3-5-15(23-13)12-6-7-22-10-12/h2-8,10H,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDHGCQZNFPJIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(O2)C3=COC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,3'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(butan-2-yl)-5-methyl-1H-pyrazol-4-yl]-6-chloro-5-fluoropyridine-3-sulfonamide](/img/structure/B2581859.png)
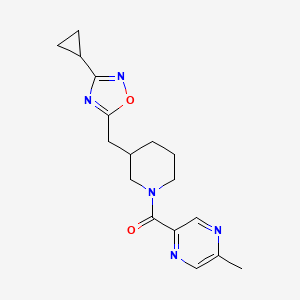
![2-(8-(4-bromophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2581862.png)
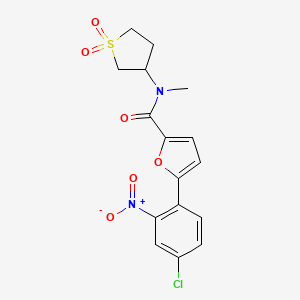
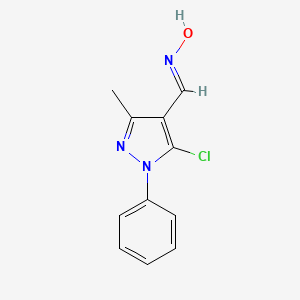
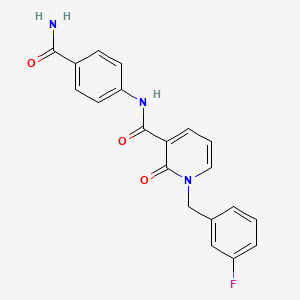


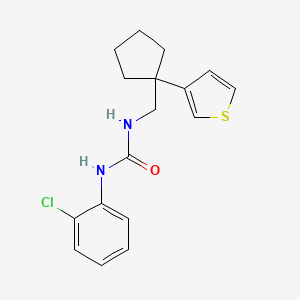

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2581875.png)
